N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)24(28)26-14-15-27-16-23(21-8-4-5-9-22(21)27)29-17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBLJYNAUDZDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.
The final step involves the coupling of the benzylthio-indole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzamide moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function. Additionally, the chlorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on substituent variations in the indole core, benzamide group, or side-chain modifications. Below is a detailed comparison with key analogs derived from the provided evidence:
Core Indole Derivatives Without Benzylthio Substituents
- N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (Compound 17) Structure: Lacks the benzylthio group at the indole 3-position. Physical Properties: Melting point = 150.6–152.0°C, higher than analogs with methyl or methoxy groups (e.g., Compound 15: 126.8–128.2°C) due to stronger intermolecular forces from the chloro substituent . Synthesis: Prepared via amidation of 2-(1H-indol-3-yl)ethylamine with 4-chlorobenzoyl chloride.
Benzylthio-Containing Heterocycles
- 2-(Benzylthio)-6-oxo-1,6-dihydropyrimidines Structure: Benzylthio group attached to a dihydropyrimidine ring instead of indole. Synthesis: Achieved via multicomponent reactions involving aldehydes, ethyl cyanoacetate, and S-benzylisothiourea. Electron-withdrawing substituents (e.g., Cl, Br) on aldehydes yield products in >85% efficiency . Key Difference: The dihydropyrimidine core offers a distinct π-electron system compared to indole, influencing redox properties and solubility.
Chlorobenzamide Derivatives with Varied Aromatic Cores
- N-(3-Chlorophenethyl)-4-nitrobenzamide Structure: Replaces the indole-ethyl chain with a 3-chlorophenethyl group and substitutes nitro for chloro on benzamide. Characterization: Confirmed via ¹H/¹³C NMR and mass spectrometry, similar to the target compound’s analytical workflow . Key Difference: The nitro group (-NO₂) is strongly electron-withdrawing, which may increase metabolic stability but reduce bioavailability compared to the chloro analog.
Comparative Data Table
Research Implications and Limitations
- Benzylthio vs. Hydrogen/Other Groups : The benzylthio group in the target compound likely enhances binding to cysteine-rich domains in receptors like TLR4, a feature absent in analogs from .
- Chloro vs. Nitro Substitutents : While chloro improves lipophilicity, nitro (as in ) may confer stronger electrophilic reactivity but lower metabolic stability .
- Limitations : Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article summarizes the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its structure, which includes a benzylthio group attached to an indole moiety and a 4-chlorobenzamide. The synthesis typically involves multi-step organic reactions, including the formation of the indole and benzylthio components followed by amide bond formation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound bearing an N-(thien-2-ylcarbonyl) moiety showed broad-spectrum anticancer activity with GI50 values ranging from 2.02 to 7.82 μM across 50 different cell lines tested by the National Cancer Institute (NCI) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | GI50 (μM) | Activity |
|---|---|---|---|
| 4c | NCI/ADR-RES | >100 | Resistant |
| 4c | CNS Panel | 3.24 | Sensitive |
| 4c | Breast Panel | 12.68 | Sensitive |
The compound's mechanism of action may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the benzylthio or indole groups can significantly influence the biological activity of these compounds. For example, increasing lipophilicity and molecular refractivity correlates with enhanced cytostatic effects against non-small cell lung cancer and renal cancer cell lines .
Case Studies and Research Findings
- In Vitro Studies : A series of compounds derived from similar structures were evaluated for their in vitro anticancer activity. Compounds like 2a and 2c demonstrated selectivity towards leukemia cell lines, indicating potential therapeutic applications in hematological malignancies .
- Mechanistic Insights : The biological activity is likely linked to their ability to modulate key cellular pathways involved in apoptosis and cell cycle regulation. This was evidenced by the differential sensitivity observed in various cancer subpanels tested .
- Comparative Analysis : In comparison with other known anticancer agents, compounds related to this compound have shown promising results, suggesting they may serve as leads for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
